MAGE-12 (127-141) is a synthetic peptide derived from the melanoma-associated antigen 12, which plays a crucial role in immunotherapy, particularly in the context of cancer treatment. This peptide is recognized for its potential to elicit immune responses against tumor cells expressing the corresponding antigen. MAGE-12 is classified as a tumor-associated antigen and is primarily studied within the realm of cancer immunotherapy.
MAGE-12 is sourced from the MAGE gene family, which consists of several genes that are expressed in various cancers but not in normal tissues, making them ideal targets for immunotherapeutic strategies. The specific sequence of MAGE-12 (127-141) is designed to enhance T-cell recognition and activation against cancer cells.
MAGE-12 falls under the classification of tumor antigens and peptide-based vaccines. It is utilized in therapeutic vaccines aimed at stimulating the immune system to target and destroy cancer cells.
The synthesis of MAGE-12 (127-141) typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
MAGE-12 (127-141) consists of a specific sequence of amino acids that forms its unique three-dimensional structure, crucial for its interaction with T-cell receptors. The peptide's structure facilitates binding to major histocompatibility complex molecules on antigen-presenting cells, which is essential for immune recognition.
The molecular formula and specific structural data can be derived from its amino acid sequence, which can be analyzed through various biophysical techniques such as circular dichroism spectroscopy to determine its secondary structure.
MAGE-12 (127-141) undergoes several biochemical interactions within the immune system:
The efficiency of these reactions can be influenced by factors such as peptide concentration, affinity for major histocompatibility complex molecules, and the presence of co-stimulatory signals from other immune cells.
The mechanism of action for MAGE-12 (127-141) involves:
Studies have shown that effective presentation of MAGE peptides can lead to significant anti-tumor responses in clinical settings, highlighting its potential in therapeutic applications.
MAGE-12 (127-141) exists as a solid at room temperature and can be stored as a lyophilized powder. Its solubility typically depends on pH and ionic strength conditions.
Relevant data regarding its stability and reactivity are essential for optimizing storage and formulation conditions for therapeutic use.
MAGE-12 (127-141) has several significant applications in scientific research:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4